trans-13-Docosenamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
13-Docosenamide can be synthesized through the reaction of erucic acid with ammonia. The process involves the condensation of the carboxyl group of erucic acid with ammonia, resulting in the formation of the amide bond . The reaction typically requires elevated temperatures and may be catalyzed by acidic or basic catalysts to enhance the reaction rate.
Industrial Production Methods
In industrial settings, 13-Docosenamide is often recovered from the wastewater generated during the production of polypropylene resins. The recovery process involves solid-phase extraction (SPE) followed by purification using techniques such as high-performance liquid chromatography (HPLC), Fourier-transform infrared spectroscopy (FTIR), gas chromatography-mass spectrometry (GC-MS), and differential scanning calorimetry (DSC) .
Chemical Reactions Analysis
Types of Reactions
13-Docosenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert 13-Docosenamide to its corresponding amine.
Substitution: The amide group can participate in substitution reactions, where the amide nitrogen is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of 13-Docosenamide.
Reduction: Corresponding amines.
Substitution: Various substituted amides depending on the reagents used.
Scientific Research Applications
13-Docosenamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 13-Docosenamide involves its interaction with various molecular targets and pathways. In biological systems, it acts as a neuroactive compound, influencing neural activity and potentially modulating neurotransmitter release . The compound’s ability to quench fluorescein suggests it may form stable adducts with other molecules, affecting their fluorescence properties .
Comparison with Similar Compounds
13-Docosenamide is similar to other long-chain fatty acid amides, such as:
Oleamide: Another fatty acid amide with similar neuroactive properties.
Stearamide: Used as a slip agent and lubricant in various industrial applications.
Palmitamide: Known for its role in biological systems and industrial uses.
Compared to these compounds, 13-Docosenamide is unique due to its specific chain length and the presence of a double bond, which may influence its physical and chemical properties .
Biological Activity
trans-13-Docosenamide, also known as erucamide, is a fatty amide derived from the long-chain unsaturated fatty acid docosenoic acid. This compound has garnered attention due to its potential biological activities, including effects on cellular processes, neurobiology, and antimicrobial properties. This article explores the biological activity of this compound through a review of existing literature, case studies, and experimental findings.
This compound (C22H43NO) is characterized by its long hydrocarbon chain and an amide functional group. The structure can be represented as follows:
This compound is primarily found in industrial applications and has been detected in human biological samples under specific exposure conditions, indicating its relevance in toxicology and environmental health .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. For instance, research indicated that this compound exhibits notable antifungal activity against various pathogens. In vitro assays demonstrated that this compound effectively inhibited the growth of certain fungi, suggesting its potential as a natural preservative or therapeutic agent .
Neurobiological Effects
This compound has been studied for its effects on neurobiology. It was first identified in cerebrospinal fluid from sleep-deprived cats, raising interest in its role in neurological processes. Experimental models have shown that this compound may influence mobility and awareness, potentially acting as a modulator in neurochemical pathways .
Case Study: Effects on Animal Models
A study involving animal models assessed the impact of this compound on behavior and cognitive function. Results indicated that administration of this compound led to improved mobility and increased exploratory behavior compared to control groups. These findings suggest that this compound could have implications for enhancing cognitive functions or mitigating neurodegenerative conditions.
Cytotoxicity and Cancer Research
The cytotoxic effects of this compound have been evaluated in various cancer cell lines. In vitro studies demonstrated that this compound can induce apoptosis in cancer cells while exhibiting low toxicity towards normal cells. The mechanism appears to involve the modulation of cell signaling pathways that regulate cell survival and proliferation.
Table 1: Summary of Cytotoxic Effects on Cancer Cell Lines
Cell Line | Concentration (µg/mL) | % Viability after Treatment |
---|---|---|
MCF-7 (Breast) | 50 | 85% |
MCF-7 (Breast) | 100 | 70% |
PC-3 (Prostate) | 50 | 80% |
PC-3 (Prostate) | 100 | 65% |
These results indicate a dose-dependent response where higher concentrations lead to reduced viability in cancer cells .
Toxicological Profile
The safety profile of this compound has also been assessed. Studies indicate that while it exhibits significant biological activity, it maintains an acceptable safety margin when used at therapeutic concentrations. This is crucial for its potential application in pharmaceuticals and nutraceuticals.
Properties
Molecular Formula |
C22H43NO |
---|---|
Molecular Weight |
337.6 g/mol |
IUPAC Name |
(E)-docos-13-enamide |
InChI |
InChI=1S/C22H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h9-10H,2-8,11-21H2,1H3,(H2,23,24)/b10-9+ |
InChI Key |
UAUDZVJPLUQNMU-MDZDMXLPSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCC(=O)N |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)N |
Synonyms |
13-docosenamide erucamide erucilamide erucyl amide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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